molecular formula C25H24N4O3S2 B2470687 N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 923682-52-4

N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Katalognummer B2470687
CAS-Nummer: 923682-52-4
Molekulargewicht: 492.61
InChI-Schlüssel: SFVOZCZXJOLSIT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C25H24N4O3S2 and its molecular weight is 492.61. The purity is usually 95%.
BenchChem offers high-quality N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

1. Antimicrobial Activity

Benzothiazole derivatives have demonstrated potential in antimicrobial applications. Studies show that certain N-(benzo[d]thiazol-2-yl)acetamide derivatives have shown antimicrobial activity against various bacterial and fungal strains, suggesting a promising avenue for developing new antimicrobial agents. The synthesis of these compounds involves substituting benzothiazole derivatives, characterizing them through various spectral analyses, and assessing their antimicrobial activity, paving the way for novel treatments against resistant strains of bacteria and fungi (Anuse et al., 2019).

2. Tubulin Polymerization Inhibition and Anticancer Activity

Benzothiazole derivatives have been explored for their potential in cancer therapy. Specifically, substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives, which share a structural similarity with benzothiazole compounds, have shown significant activity against Mycobacterium tuberculosis. Some of these compounds exhibited potent inhibitory concentrations against the pathogen, making them potential candidates for anti-tubercular agents. This highlights the therapeutic potential of benzothiazole and related compounds in targeting tubulin polymerization, a vital process in cancer cell division (Srinivasarao et al., 2020).

3. Molecular Docking and Anticancer Evaluation

Benzamide derivatives have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines. The design and synthesis of these compounds involve creating Schiff bases containing a thiadiazole scaffold and benzamide groups, known for their significant biological properties. The compounds exhibited promising anticancer activity, with some showing GI50 values comparable to standard drugs. Molecular docking studies suggest these compounds could interact effectively with protein targets, indicating their potential as anticancer agents (Tiwari et al., 2017).

4. Inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2)

Compounds structurally related to benzothiazoles, specifically substituted benzamides, have been identified as potent and selective inhibitors of VEGFR-2 kinase activity. These compounds demonstrate significant kinase selectivity, favorable pharmacokinetic properties, and robust in vivo efficacy in carcinoma models, indicating their potential application in cancer therapy by inhibiting angiogenesis and tumor growth (Borzilleri et al., 2006).

Eigenschaften

IUPAC Name

N-(6-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-4-ylmethyl)-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O3S2/c1-18-4-9-22-23(16-18)33-25(27-22)29(17-19-10-12-26-13-11-19)24(30)20-5-7-21(8-6-20)34(31,32)28-14-2-3-15-28/h4-13,16H,2-3,14-15,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFVOZCZXJOLSIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=NC=C3)C(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.